molecular formula C9H10BrNO2S B1361870 4-bromo-N-cyclopropylbenzenesulfonamide CAS No. 331950-30-2

4-bromo-N-cyclopropylbenzenesulfonamide

Cat. No.: B1361870
CAS No.: 331950-30-2
M. Wt: 276.15 g/mol
InChI Key: NSAVNBOCCCUKQS-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and chemical biology research. As a sulfonamide derivative, it belongs to a class of compounds renowned for their diverse biological activities and widespread use as key scaffolds in drug discovery . Sulfonamides, in general, have established roles as antimicrobial, anti-inflammatory, and anti-carbonic anhydrase agents . The specific molecular architecture of this compound, featuring a brominated benzene ring and a cyclopropyl sulfonamide group, makes it a valuable intermediate for further synthetic elaboration. Researchers can utilize this compound in the synthesis of more complex molecules, such as sulfonyl ureas, which are known to possess therapeutic potential in areas like diabetes management . Its structure is also conducive to exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors and receptor ligands . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. For detailed specifications and licensing information, please contact us directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAVNBOCCCUKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353546
Record name 4-bromo-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331950-30-2
Record name 4-bromo-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo N Cyclopropylbenzenesulfonamide

Optimized Synthesis Protocols for 4-bromo-N-cyclopropylbenzenesulfonamide

The primary and most established method for the synthesis of this compound involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine (B47189). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The fundamental reaction for the synthesis of this compound is the nucleophilic attack of cyclopropylamine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as the nucleophile, displacing the chloride ion from the sulfonyl chloride. This reaction forms the stable sulfonamide bond.

A general representation of this reaction is as follows:

Reaction Scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound from 4-bromobenzenesulfonyl chloride and cyclopropylamine.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The choice of base and solvent, as well as the reaction temperature and time, are critical parameters that can be optimized to maximize the yield and purity of the final product.

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time.

Solvent Selection: A variety of solvents can be used for this reaction, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene. In some cases, aqueous media under controlled pH have been explored as a more environmentally friendly option.

Base Selection: The role of the base is to scavenge the HCl produced during the reaction, thus driving the equilibrium towards the product. Common bases include organic amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and the formation of byproducts.

Temperature and Time: The reaction is often carried out at room temperature, but in some cases, cooling or heating may be necessary to control the reaction rate and minimize side reactions. The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.

Below is an interactive data table summarizing typical reaction conditions that have been reported for the synthesis of analogous sulfonamides, which can be adapted for the synthesis of this compound.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneTriethylamine25285
2DichloromethanePyridine0-25388
3TetrahydrofuranSodium Carbonate50482
4Water (pH controlled)Sodium Hydroxide (B78521)25195

This table is a representation of typical conditions and yields for sulfonamide synthesis and may require optimization for the specific synthesis of this compound.

Exploration of Alternative Synthetic Pathways and Precursor Chemistry

While the reaction of 4-bromobenzenesulfonyl chloride and cyclopropylamine is the most direct route, researchers have explored alternative pathways to access this and similar sulfonamides. These alternatives often focus on different starting materials or synthetic strategies to overcome challenges such as the availability or reactivity of precursors.

One alternative approach involves the use of sulfonylating agents other than sulfonyl chlorides. For instance, sulfonic acid anhydrides or activated sulfonic acid esters can be employed. However, these reagents are often less common and may require additional synthetic steps to prepare.

Another strategy involves the modification of a pre-existing sulfonamide. For example, a different sulfonamide could be synthesized and then functionalized to introduce the 4-bromo or N-cyclopropyl group. This approach is generally less efficient than the direct coupling method.

The synthesis of the precursor, 4-bromobenzenesulfonyl chloride, is also a critical aspect. It is typically prepared from 4-bromobenzenesulfonic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Scalable and Sustainable Synthesis Approaches for this compound

Scalable Synthesis: Scaling up the synthesis from a laboratory to an industrial scale presents several challenges, including heat transfer, mixing, and purification. The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer advantages in terms of safety, control, and scalability compared to traditional batch processes. A patent describes a process for the synthesis of a related compound, N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide, which involves the reaction of 4-[[(2-methoxybenzoyl)amino]sulphonyl]-benzoyl chloride with cyclopropylamine in an aqueous sodium hydroxide solution, suggesting a scalable process.

Sustainable Synthesis: Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. For the synthesis of this compound, this can involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. A facile and environmentally friendly synthesis of sulfonamides in aqueous media under dynamic pH control has been reported, which omits the use of organic bases and simplifies product isolation to filtration. rsc.org

Catalytic Methods: Developing catalytic methods that reduce the need for stoichiometric reagents and minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The development of such sustainable methods not only reduces the environmental impact of chemical manufacturing but can also lead to more cost-effective and safer processes.

Comprehensive Structural Characterization and Solid State Analysis of 4 Bromo N Cyclopropylbenzenesulfonamide

X-ray Crystallography of 4-bromo-N-cyclopropylbenzenesulfonamide and its Analogues

Detailed crystallographic data, which forms the bedrock of solid-state analysis, appears to be unavailable for this compound. Investigations into closely related structures, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide and 4-bromo-N-cyclohexylbenzenesulfonamide, can provide some insights into the expected molecular geometry and interactions, but direct data for the target compound is absent.

Specific details regarding the crystal system and space group for this compound have not been published. For comparison, the analogue 4-bromo-N-(propylcarbamoyl)benzenesulfonamide crystallizes in the monoclinic space group C2/c. researchgate.netnih.gov Another analogue, 4-bromo-N-cyclohexylbenzenesulfonamide, also crystallizes in a monoclinic system, but with the space group P21/c.

Without a solved crystal structure, a precise and experimentally verified analysis of the bond lengths, bond angles, and torsion angles for this compound cannot be provided. Theoretical calculations could estimate these parameters, but empirical data from X-ray diffraction is required for definitive analysis. For the analogue 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the Br—C bond length is reported as 1.887 (2) Å. nih.gov In 4-bromo-N-cyclohexylbenzenesulfonamide, a key torsion angle (C1–S1–N1–C7) that defines the molecule's L-shaped conformation is -77.8 (3)°.

A definitive elucidation of the intermolecular interactions for this compound is not possible without crystallographic data. In related compounds, hydrogen bonding is a dominant feature. For instance, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is characterized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds that form infinite chains. researchgate.netnih.gov Its structure also exhibits antiparallel stacking of the bromophenyl rings with a centroid-to-centroid distance of 4.213 Å. nih.gov Similarly, 4-bromo-N-cyclohexylbenzenesulfonamide features N—H⋯O hydrogen bonds that create chains within the crystal lattice.

Spectroscopic Characterization Techniques

While spectroscopic data is fundamental for confirming the identity and structure of a chemical compound, comprehensive and publicly accessible spectra for this compound are not available.

Detailed 1H and 13C NMR spectral data with assigned chemical shifts and coupling constants for this compound are not found in the surveyed literature. This information is crucial for confirming the connectivity and chemical environment of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed to investigate the electronic transitions within a molecule. This method is predicated on the principle that molecules absorb light in the UV-visible range, which promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores.

In the case of this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic spectrum of benzene and its derivatives is typically characterized by several absorption bands originating from π → π* transitions. The presence of substituents on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable insights into the electronic effects of the substituents.

The key structural components influencing the UV-Vis spectrum of this compound are the bromophenyl group and the sulfonamide moiety. The bromine atom, being a halogen, acts as an auxochrome. Its lone pair of electrons can interact with the π-electron system of the benzene ring, leading to a bathochromic shift of the characteristic benzene absorption bands. The sulfonamide group (-SO2NH-) can also influence the electronic transitions.

Based on the analysis of related compounds, the expected electronic transitions for this compound would primarily involve the π-electron system of the bromophenyl moiety. The presence of the bromine atom and the cyclopropylsulfonamide group would be expected to modulate the energies of these transitions compared to unsubstituted benzene.

A representative, though not specific, data table for a similar benzenesulfonamide (B165840) derivative is presented below to illustrate the typical format of UV-Vis spectroscopic data.

Compound Solvent λmax (nm) Molar Absorptivity (ε) Electronic Transition
Benzenesulfonamide-218, 264Not Specifiedπ → π*

Note: This data is for the parent benzenesulfonamide and serves as an illustrative example. sielc.com Specific values for this compound would require experimental determination.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 4 Bromo N Cyclopropylbenzenesulfonamide Analogues

Design and Synthesis of Novel 4-bromo-N-cyclopropylbenzenesulfonamide Derivatives

The design of novel analogues of this compound is guided by established medicinal chemistry principles. Strategies often involve bioisosteric replacement, scaffold hopping, and functional group modification to probe interactions with target proteins. A primary design consideration is the modification of the sulfonamide "tail"—the N-cyclopropyl group—and the aromatic ring to improve interactions with the active sites of target enzymes. tandfonline.com

The synthesis of these derivatives typically begins with a foundational reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine (B47189). This nucleophilic substitution reaction forms the core sulfonamide linkage. Further diversification can be achieved by using substituted starting materials or by performing subsequent reactions on the parent molecule. For instance, a common synthetic approach for related sulfonamides involves reacting the appropriate sulfonyl chloride with an amine in the presence of a base. nih.gov More complex derivatives can be generated through multi-step reactions starting from precursors like 5-bromo-2,4-dichloropyrimidine (B17362) to build entirely new heterocyclic systems attached to the core scaffold. nih.gov Advanced strategies may also involve replacing the sulfonamide pharmacophore with a bioisostere, such as a sulfonylazide group, to explore alternative binding interactions. nih.gov

Systemic Modifications of the Aromatic Ring and Cyclopropyl (B3062369) Moiety

Systematic modifications of both the aromatic ring and the cyclopropyl moiety are crucial for developing a comprehensive SAR profile. These modifications are designed to alter the electronic, steric, and lipophilic properties of the molecule.

Aromatic Ring Modifications: The 4-bromophenyl ring is a primary target for modification. Researchers investigate the effects of:

Positional Isomerism: Moving the bromo substituent to the ortho or meta positions to understand the spatial requirements of the target's binding pocket.

Halogen Substitution: Replacing the bromine atom with other halogens like chlorine or fluorine to fine-tune the electronic properties and potential for halogen bonding. The crystal structure of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, a related compound, highlights how different halogen substitutions can be accommodated. researchgate.net

Cyclopropyl Moiety Modifications: The N-cyclopropyl group is a key "tail" component that can be modified to enhance selectivity and potency. tandfonline.com This part of the molecule often interacts with the outer regions of an enzyme's active site. Modifications include:

Ring Size Variation: Replacing the cyclopropyl ring with other cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) to assess the impact of ring size and strain on binding affinity.

Conversion to Acyclic Groups: Substituting the cyclopropyl group with various linear or branched alkyl chains (e.g., propyl, isopropyl) to evaluate the importance of the ring's conformational rigidity.

Introduction of Functional Groups: Adding substituents to the cyclopropyl ring itself, although synthetically challenging, can provide finer control over interactions with the target protein.

Substitution Effects on Biological Efficacy and Pharmacological Profiles

The modifications described above have profound effects on the biological activity of the resulting analogues. The goal is to identify substitutions that lead to improved efficacy, greater selectivity for the intended target over off-targets, and favorable pharmacokinetic properties.

For example, in the broader class of benzenesulfonamides, substitutions on the aromatic ring have been shown to significantly impact inhibitory activity. Studies on metallo-β-lactamase inhibitors revealed that placing substituents at the meta-position of the phenyl ring improved inhibitory activity more than substitutions at the ortho- or para-positions. nih.gov Similarly, in studies of carbonic anhydrase inhibitors, a fluoro substituent in the ortho-position of the phenyl ring was found to increase activity against the hCA II isoform, while a meta-methoxy group enhanced activity against hCA I. researchgate.net

The N-substituent also plays a critical role. The steric hindrance introduced by N-substitution can force the benzene (B151609) ring to rotate within the active site, leading to the loss of some hydrophobic interactions but potentially enabling new, favorable ones that can improve isoform selectivity. tandfonline.com The table below summarizes hypothetical effects based on established principles for benzenesulfonamide (B165840) derivatives.

Modification SiteSubstituentObserved Effect on Biological EfficacyPotential Rationale
Aromatic Ring (Para-position)-ClMaintains or slightly alters potency compared to -BrSimilar electronics and size, probing halogen bond interactions.
Aromatic Ring (Meta-position)-NO2May increase potency against certain enzymesStrong electron-withdrawing group, alters pKa of sulfonamide.
Aromatic Ring (Ortho-position)-OCH3Can increase selectivity for specific enzyme isoforms researchgate.netSteric influence and hydrogen bond accepting capability.
N-SubstituentCyclobutylVariable; may decrease or increase potencyAlters fit within the "tail" binding region of the active site.
N-Substituentn-PropylGenerally alters selectivity profile tandfonline.comIncreased flexibility compared to the rigid cyclopropyl ring.

Structure-Activity Relationship (SAR) Investigations within N-Substituted Benzenesulfonamide Scaffolds

SAR investigations aim to build a predictive model of how chemical structure relates to biological activity for a class of compounds. For N-substituted benzenesulfonamides, several key principles have been established.

The Sulfonamide Moiety: The -SO₂NH- group is often a critical pharmacophore, acting as a key zinc-binding group in metalloenzymes like carbonic anhydrases and metallo-β-lactamases. nih.gov Its ability to coordinate with the metal ion is fundamental to the inhibitory activity of many compounds in this class.

The Aromatic Ring: This part of the scaffold, known as the "ring," typically engages in hydrophobic and van der Waals interactions within the enzyme's active site. As noted, the nature and position of substituents on this ring are critical for modulating potency and selectivity. tandfonline.comnih.gov

The N-Substituent: Referred to as the "tail," this moiety extends into different regions of the active site, often toward the entrance. Modifying the tail is a primary strategy for achieving isoform selectivity, as these outer active site regions tend to be less conserved among different enzymes. tandfonline.com The size, shape, and flexibility of the N-substituent (e.g., cyclopropyl vs. propyl) dictate how it interacts with these variable regions. N-substitution can be a competitive strategy to the more common ring and tail approaches for yielding isoform-selective modulators. tandfonline.com

The table below outlines general SAR principles for this scaffold.

Structural FeatureRole in Biological ActivityExample of Favorable Modification
Sulfonamide Group (-SO2NH-)Acts as a primary binding group, often coordinating with metal ions (e.g., Zn2+) in enzyme active sites. nih.govGenerally conserved; modifications can lead to loss of primary binding.
Aromatic RingProvides a rigid scaffold for hydrophobic interactions within the active site. tandfonline.comAddition of small, electron-withdrawing groups (meta-position) to enhance potency. nih.gov
Para-Substituent (e.g., -Br)Occupies a specific pocket; can be modified to fine-tune electronics and size.Replacement with other halogens (-F, -Cl) to modulate halogen bonding potential. researchgate.net
N-Substituent (e.g., Cyclopropyl)Interacts with less conserved, outer regions of the active site, influencing selectivity. tandfonline.comVarying the ring size or rigidity to optimize interactions with specific enzyme isoforms.

Computational and Theoretical Chemistry Studies on 4 Bromo N Cyclopropylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 4-bromo-N-cyclopropylbenzenesulfonamide, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.net This process minimizes the energy of the molecule to predict its equilibrium structure, providing crucial data on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals the spatial relationship between the bromophenyl group, the sulfonamide linkage, and the cyclopropyl (B3062369) ring. Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, forming the basis for understanding its chemical properties and reactivity.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Br1.91
S=O1.45
S-N1.65
N-C (cyclopropyl)1.48
**Bond Angles (°) **O=S=O120.5
C-S-N107.8
S-N-C122.0

Note: The values in this table are representative and based on DFT calculations performed on structurally similar molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. nih.gov These quantum chemical parameters help quantify the molecule's reactive tendencies.

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Soft molecules have a small energy gap, while hard molecules have a large one. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO may be distributed across the electron-deficient sulfonamide group.

Table 2: Calculated Reactivity Descriptors for this compound

DescriptorSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.85
LUMO EnergyELUMO--1.20
Energy GapΔEELUMO - EHOMO5.65
Ionization PotentialI-EHOMO6.85
Electron AffinityA-ELUMO1.20
Electronegativityχ(I + A) / 24.025
Chemical Hardnessη(I - A) / 22.825
Electrophilicity Indexωχ² / (2η)2.86

Note: These values are illustrative, derived from methodologies applied to analogous aromatic sulfonamides. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different electrostatic potential values. wolfram.com

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with electronegative atoms.

Blue: Regions of positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms.

Green: Regions of neutral or near-zero potential.

In this compound, the MEP surface would show significant negative potential (red) around the highly electronegative oxygen atoms of the sulfonyl group, making them sites for interaction with electrophiles or hydrogen bond donors. The nitrogen atom of the sulfonamide would also exhibit negative potential. Conversely, the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen and those on the cyclopropyl ring, would be regions of positive potential (blue), indicating they are potential hydrogen bond donor sites. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods like DFT can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By analyzing the vibrational modes, specific frequencies can be assigned to the stretching and bending of particular bonds or functional groups within the molecule. This is crucial for structural elucidation and for comparing theoretical models with experimental results. For instance, characteristic vibrational frequencies for the S=O, N-H, C-Br, and aromatic C-H bonds can be calculated. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching3250 - 3350
Aromatic C-HStretching3050 - 3150
S=OAsymmetric Stretching1330 - 1370
S=OSymmetric Stretching1150 - 1180
C-BrStretching500 - 600

Note: Calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be predicted. These calculations help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, confirming its structure.

Investigation of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Molecules with significant Non-Linear Optical (NLO) properties are of interest for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for assessing NLO activity include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). physchemres.org

Molecules that possess both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit enhanced NLO properties due to intramolecular charge transfer (ICT). In this compound, the bromobenzenesulfonyl group acts as an electron acceptor, while the N-cyclopropyl group can act as an electron donor. This arrangement can facilitate ICT, potentially giving the molecule NLO activity. Quantum chemical calculations can quantify the dipole moment and hyperpolarizability to predict its potential as an NLO material. The magnitude of the first-order hyperpolarizability (β) is often compared to that of a standard NLO material like urea for reference. researchgate.net

Table 4: Calculated NLO Properties

PropertySymbolPredicted Value
Dipole Momentμ3.5 - 5.5 Debye
Mean Polarizabilityα150 - 200 (a.u.)
First Hyperpolarizabilityβ400 - 600 (a.u.)
Comparison to Urea (β ≈ 18.5 a.u.)-~20-30 times greater

Note: Values are estimations based on calculations for similar donor-acceptor aromatic systems. researchgate.netresearchgate.net The presence of a heavy atom like bromine can also significantly enhance hyperpolarizability. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of the ligand when it binds to the active site of a target protein. For sulfonamide-containing molecules, a common target for such studies is Human Serum Albumin (HSA), a key carrier protein in the bloodstream. elsevierpure.com Docking simulations can identify the specific binding pocket (e.g., site I or II of HSA) and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The output typically includes a binding energy score, which estimates the strength of the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. These simulations model the movement of atoms and molecules, providing a dynamic view of the binding process and confirming the stability of the interactions predicted by docking. elsevierpure.com

Table 5: Illustrative Molecular Docking Results with Human Serum Albumin (Site I)

ParameterDescriptionIllustrative Finding
Binding Energy Estimated free energy of binding.-7.5 to -9.0 kcal/mol
Key Interacting Residues Amino acids in the binding pocket forming interactions.Trp-214, Arg-222, His-242
Types of Interactions Dominant forces stabilizing the complex.Hydrogen bond between SO₂ group and Arg/His residues; Hydrophobic interaction between phenyl ring and Trp.

Note: This data is hypothetical and based on findings for structurally related sulfonamides binding to HSA. elsevierpure.com

Biological and Pharmacological Investigations of 4 Bromo N Cyclopropylbenzenesulfonamide and Its Derivatives

Broad-Spectrum Biological Activity Screening of Sulfonamide Derivatives

Sulfonamide derivatives, a class of compounds to which 4-bromo-N-cyclopropylbenzenesulfonamide belongs, are recognized for their extensive biological activities. nih.govijpsonline.com These compounds have been investigated for a variety of therapeutic applications, demonstrating a wide range of pharmacological effects. ijpsonline.comresearchgate.net

The biological activities exhibited by sulfonamide derivatives are diverse and include:

Antimicrobial effects : They are effective against both gram-positive and gram-negative bacteria. nih.govresearchgate.net

Antiviral properties : Certain sulfonamide derivatives have been utilized as antiviral drugs in chemotherapy. nih.gov

Enzyme inhibition : They are known to inhibit various enzymes, including carbonic anhydrases. ijpsonline.compexacy.com

Other therapeutic applications : Research has also pointed to their potential as anticancer, anti-inflammatory, and anticonvulsant agents. ijpsonline.combohrium.com

The versatility of the sulfonamide functional group allows for structural modifications, leading to a broad array of derivatives with distinct biological profiles. ijpsonline.com These modifications have proven highly effective in enhancing the potency and efficacy of these compounds. ijpsonline.com The antibacterial mechanism of many sulfonamides involves the inhibition of dihydrofolic acid synthesis, which is crucial for bacterial DNA and RNA production. pexacy.com By acting as competitive inhibitors of p-aminobenzoic acid, they disrupt the folic acid pathway in bacteria. nih.govpexacy.com

Enzyme Inhibition Studies

The inhibitory effects of this compound and its derivatives on various enzymes have been a key area of research. These studies provide insights into their mechanisms of action and therapeutic potential.

Inhibition of Viral Enzymes (e.g., HCV NS5B Polymerase)

The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for antiviral therapies. nih.govwikipedia.org Inhibitors of NS5B are classified into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). wikipedia.org NNIs bind to allosteric sites on the enzyme, inducing a conformational change that ultimately inhibits RNA synthesis. nih.gov Several distinct classes of NNIs have been identified, targeting different allosteric pockets on the NS5B enzyme, such as the thumb and palm domains. nih.gov For instance, some inhibitors bind to a hydrophobic pocket at the base of the thumb domain, interfering with the conformational changes required for polymerization. nih.gov

Modulation of Metabolic Enzymes (e.g., FBPase, Glucokinase Regulatory Protein)

Sulfonamide derivatives have also been investigated for their ability to modulate metabolic enzymes. One such target is the glucokinase regulatory protein (GKRP), which controls the activity and location of glucokinase, a key enzyme in glucose metabolism. wikipedia.org GKRP sequesters glucokinase in the nucleus in an inactive state at low glucose concentrations. wikipedia.orgnih.gov Small molecules have been developed that can disrupt the interaction between glucokinase and GKRP, leading to increased glucokinase activity. nih.govresearchgate.net Fructose-1-phosphate and fructose-6-phosphate (B1210287) are natural modulators of GKRP activity, with the former inhibiting and the latter enhancing the binding of GKRP to glucokinase. wikipedia.org

Mechanistic Insights into Enzyme-Ligand Interactions

Understanding the interactions between sulfonamides and their target enzymes is crucial for designing more potent and specific inhibitors. Studies on human carbonic anhydrase II (hCAII) have provided detailed insights into these binding mechanisms. acs.org The binding process is often a multi-step event, involving initial interactions with a hydrophobic region of the enzyme, followed by the formation of more specific bonds. acs.org The hydrophobicity of the sulfonamide ligand can significantly influence the rate of association with the enzyme. acs.org Spectroscopic techniques and molecular dynamics simulations have revealed that sulfonamide binding can induce conformational changes in the enzyme's active site. nih.gov These interactions are often stabilized by a combination of hydrogen bonding and hydrophobic interactions. nih.gov

Antimicrobial and Antibacterial Potentials

The antimicrobial properties of sulfonamide derivatives are well-documented, with efficacy against a range of bacterial pathogens.

Efficacy against Gram-Negative Bacterial Strains (e.g., Acinetobacter baumannii, Klebsiella pneumoniae)

Acinetobacter baumannii is a significant Gram-negative pathogen known for its multidrug resistance. nih.gov Strategies to combat this pathogen include the development of novel β-lactamase inhibitors to protect existing antibiotics from degradation. nih.gov Some sulfonamide-based compounds have shown inhibitory activity against β-carbonic anhydrase in A. baumannii, which is essential for the bacterium's metabolic processes. nih.gov The combination of certain β-lactamase inhibitors with antibiotics has demonstrated restored activity against carbapenem-resistant A. baumannii (CRAB) isolates. antimicrobianos.com.archemmethod.com

Klebsiella pneumoniae is another clinically important Gram-negative bacterium. nih.gov Some novel sulfonamide derivatives have demonstrated excellent antibacterial activity against K. pneumoniae, with zones of inhibition comparable to standard control drugs. nih.gov Studies have also explored the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, which have shown antibacterial efficacy against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.gov However, it is noteworthy that some sulfonamide hybrids have shown no activity against this particular strain. mdpi.com

Table 1: Investigated Biological Activities of Sulfonamide Derivatives

Activity Target Organism/Enzyme Key Findings References
Broad-Spectrum Biological Activity Various Antimicrobial, antiviral, enzyme inhibition, anticancer, anti-inflammatory, anticonvulsant properties. nih.govijpsonline.comresearchgate.netnih.govresearchgate.netnih.govpexacy.combohrium.com
Enzyme Inhibition HCV NS5B Polymerase Allosteric inhibition of RNA-dependent RNA polymerase, preventing viral replication. nih.govwikipedia.orgnih.gov
Enzyme Inhibition Glucokinase Regulatory Protein Modulation of glucokinase activity by disrupting its interaction with GKRP. wikipedia.orgnih.govnih.govresearchgate.net
Enzyme Inhibition Human Carbonic Anhydrase II Multi-step binding process involving hydrophobic interactions and hydrogen bonding. acs.orgnih.gov
Antimicrobial/Antibacterial Acinetobacter baumannii Inhibition of β-carbonic anhydrase; restoration of antibiotic activity in resistant strains. nih.govnih.govantimicrobianos.com.archemmethod.com
Antimicrobial/Antibacterial Klebsiella pneumoniae Significant antibacterial activity with some derivatives; efficacy against NDM-producing strains. nih.govnih.govmdpi.com

Investigation of Resistance Mechanisms and Overcoming Multidrug Resistance

Multidrug resistance (MDR) poses a significant challenge in the treatment of both bacterial infections and cancer, limiting the efficacy of therapeutic agents. taylorandfrancis.com The mechanisms by which resistance develops are varied and complex. In bacteria, MDR can arise from the accumulation of multiple genes, each conferring resistance to a single drug, often on resistance (R) plasmids. nih.govresearchgate.net Another primary mechanism is the increased expression of genes that encode multidrug efflux pumps, which actively extrude a wide array of drugs from the cell. nih.govresearchgate.net

Bacteria have evolved several strategies to counteract the effects of antibiotics. These include the enzymatic inactivation of drugs, such as the hydrolysis of β-lactams by β-lactamases, and the modification of drug targets, for instance, mutations in enzymes like dihydropteroate (B1496061) synthetase, which is the target for sulfa drugs. nih.gov Gram-negative bacteria possess a protective outer membrane that can limit drug permeability, a form of intrinsic resistance that works in concert with efficient multidrug efflux pumps. mdpi.com

In the context of cancer, MDR can be either primary (intrinsic) or acquired after an initial response to treatment. taylorandfrancis.com Key mechanisms include the enhancement of drug efflux pumps (like P-glycoprotein), evasion of apoptosis, activation of detoxifying enzymes, and increased DNA repair capabilities. taylorandfrancis.com

While the broader class of sulfonamides is known to be affected by resistance mechanisms, particularly through target site mutations in bacteria, specific investigations into the resistance profile of this compound and strategies to overcome potential resistance are not extensively detailed in current literature. nih.gov Understanding how this specific compound interacts with known resistance machinery would be a critical step in its development as a therapeutic agent.

Resistance MechanismDescriptionApplicable ToReference
Drug EffluxIncreased expression of efflux pumps that actively remove drugs from the cell. Examples include RND, MFS, and SMR families in bacteria.Bacteria, Cancer Cells nih.govnih.gov
Enzymatic InactivationProduction of enzymes that degrade or modify the drug, rendering it inactive. A common example is β-lactamase inactivating penicillin.Bacteria nih.gov
Target ModificationMutations in the drug's molecular target that reduce binding affinity. For example, mutations in DNA topoisomerases can lead to fluoroquinolone resistance.Bacteria, Cancer Cells researchgate.net
Decreased PermeabilityChanges in the cell membrane or wall that restrict drug entry, particularly the outer membrane of Gram-negative bacteria.Bacteria nih.gov
Apoptosis EvasionGenetic modifications that allow cancer cells to bypass programmed cell death pathways typically triggered by chemotherapy.Cancer Cells taylorandfrancis.com

Anti-inflammatory Properties

Inflammation is a natural protective response, but chronic inflammation is linked to a variety of diseases. mdpi.com The development of new anti-inflammatory agents is an ongoing area of research, with many synthetic compounds being investigated. mdpi.com The sulfonamide class of compounds, to which this compound belongs, has been explored for various therapeutic properties, including anti-inflammatory activities. ontosight.ai

Derivatives of salicylanilides, which share some structural features with bromo-substituted aromatic compounds, have demonstrated anti-inflammatory activity. mdpi.com For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown an ability to inhibit trypsin activity, a measure of anti-inflammatory potential. mdpi.com The evaluation of proteinase inhibitory activity for these compounds resulted in IC50 values significantly lower than that of acetylsalicylic acid, indicating superior efficiency in this in vitro model. mdpi.com The anti-inflammatory effects of some natural compounds are attributed to their ability to reduce levels of inflammatory cytokines and enzymes like COX-2 and iNOS. mdpi.com

While the general class of sulfonamides and related bromo-aromatic structures show promise, the specific anti-inflammatory profile of this compound has not been explicitly detailed. Further studies would be required to evaluate its potential to modulate inflammatory pathways.

Compound/ClassObserved Anti-inflammatory ActivityReference
SulfonamidesExplored for general anti-inflammatory properties as part of their diverse biological activities. ontosight.ai
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesDemonstrated superior in vitro protease inhibitory activity compared to acetylsalicylic acid. mdpi.com
SalicylanilidesShown to have anti-inflammatory activity by inhibiting protein denaturation. mdpi.com

Exploration of Anticancer Activities

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Compounds containing sulfonamide and bromo-substituents have been a focus of such investigations. The sulfonamide class has been studied for its anticancer properties, which can include the inhibition of carbonic anhydrase enzymes that play a role in tumor growth and metastasis. ontosight.ai

Bromo-substituted compounds have also shown significant potential. For example, natural bromophenols and their synthetic derivatives have demonstrated both antioxidant and anticancer activities. mdpi.com Certain synthesized bromophenol derivatives were found to induce apoptosis in leukemia K562 cells and ameliorate oxidative damage in HaCaT keratinocytes. mdpi.com Another study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed significant anti-proliferative activity against the A549 lung cancer cell line and the HUVEC endothelial cell line, suggesting potent anti-angiogenic and anticancer effects. waocp.orgresearchgate.net This activity may be linked to the compound's strong free radical scavenging capacity. waocp.orgresearchgate.net

These findings suggest that the this compound scaffold, which combines a sulfonamide group with a bromo-substituted benzene (B151609) ring, represents a promising area for anticancer drug discovery. However, direct experimental evaluation of its specific cytotoxic and anti-proliferative activities is necessary to confirm its potential.

Compound/ClassObserved Anticancer ActivityMechanism/TargetReference
SulfonamidesPotential anticancer properties.Inhibition of carbonic anhydrase enzymes involved in tumor growth. ontosight.ai
Synthetic Bromophenol DerivativesInduced apoptosis in leukemia K562 cells.Induction of apoptosis. mdpi.com
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideSignificant anti-proliferative activity against A549 lung cancer cells and HUVEC cells.Anti-angiogenesis, potentially linked to free radical scavenging. waocp.orgresearchgate.net

Lead Compound Identification and Optimization in Drug Discovery Pipelines

Drug discovery is a systematic process that begins with the identification of a "lead compound"—a chemical starting point that exhibits a desired biological activity but may have suboptimal properties. This lead compound then undergoes extensive chemical modification, or optimization, to enhance its efficacy, selectivity, and pharmacokinetic profile.

Compounds like this compound, belonging to the well-established sulfonamide class, serve as valuable scaffolds in this process. The presence of the bromo group and the cyclopropyl (B3062369) moiety provides specific steric and electronic properties that can be systematically modified. For instance, in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, the bromo-substituted core was further modified using Suzuki cross-coupling reactions to produce a series of analogs. mdpi.com These new derivatives were then evaluated for enhanced biological activities, such as antibacterial and enzyme inhibitory potential. mdpi.com

The optimization phase involves creating a structure-activity relationship (SAR) profile, where changes in the chemical structure are correlated with changes in biological activity. This iterative process of synthesis and testing aims to produce a final drug candidate with improved potency and reduced off-target effects, ready for further preclinical development. The this compound structure is a candidate for such optimization efforts, building upon the known therapeutic potential of sulfonamides. ontosight.ai

Pharmacological Profiling and Target Engagement Studies

A crucial step in drug development is to confirm that a compound interacts with its intended molecular target within a cellular environment. nih.gov This "target engagement" is a pillar of drug discovery, as it bridges the gap between the biophysical binding of a drug and its ultimate pharmacological effect. nih.govnih.gov Technologies like the cellular thermal shift assay (CETSA) have advanced the understanding of these drug-target interactions under physiological conditions. nih.gov

Pharmacological profiling involves a comprehensive assessment of a drug's effects, including its mechanism of action and any off-target activities. For a novel compound like this compound, such studies would be essential. A key challenge is to not only quantify intracellular drug binding but to simultaneously assess the downstream cellular responses. nih.gov Advanced platforms are being developed that can evaluate drug-target interactions and the resulting phenotypic changes in parallel, offering a more holistic view of a drug's pharmacology. biorxiv.org

These studies are vital for validating the mechanism of action and ensuring the selectivity of a lead compound. For this compound and its derivatives, identifying the specific protein targets and confirming engagement in living cells would be a critical milestone in validating their therapeutic potential, whether as anti-inflammatory, anticancer, or antimicrobial agents. ontosight.ai

Applications in Organic Synthesis and Specialized Materials Science

4-bromo-N-cyclopropylbenzenesulfonamide as a Key Intermediate in Complex Organic Syntheses

There is currently a lack of specific, publicly available scientific literature detailing the use of this compound as a key intermediate in complex organic syntheses. While the structural motifs present in the molecule—a brominated aromatic ring, a sulfonamide linkage, and a cyclopropyl (B3062369) group—are common in medicinal chemistry and materials science, specific examples of its role as a building block in multi-step syntheses are not readily found in peer-reviewed journals or patent literature. The bromine atom could potentially serve as a handle for cross-coupling reactions, and the sulfonamide moiety can be a key pharmacophore, but concrete examples for this particular compound are not documented.

Utility as a Derivatization Reagent in Analytical Chemistry (e.g., HPLC-MS of Carboxylic Acids)

No specific studies have been identified that describe the use of this compound as a derivatization reagent for the analysis of carboxylic acids by HPLC-MS. While other brominated reagents, such as 4-bromo-N-methylbenzylamine, have been successfully employed for this purpose to enhance chromatographic retention and improve mass spectrometric detection of carboxylic acids, there is no evidence in the scientific literature to suggest that this compound has been utilized in a similar capacity. The principles of derivatization often rely on specific reactive groups, and it is not apparent from its structure that this compound possesses the typical functionalities required for efficient derivatization of carboxylic acids under standard analytical conditions.

Current Challenges and Future Perspectives in 4 Bromo N Cyclopropylbenzenesulfonamide Research

Advancing Therapeutic Development Based on Sulfonamide Scaffolds

The sulfonamide scaffold is a privileged structure in drug discovery, historically significant for its role in the development of the first synthetic antimicrobial agents. ajchem-b.comajchem-b.com The versatility of this functional group allows for a wide range of chemical modifications, leading to a diverse array of biological activities. researchgate.net These include antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.comresearchgate.net The development of novel therapeutics based on sulfonamide scaffolds, such as 4-bromo-N-cyclopropylbenzenesulfonamide, faces the ongoing challenge of overcoming drug resistance, particularly in the context of infectious diseases. tandfonline.com

Future advancements in this area will likely focus on the design of hybrid molecules that combine the sulfonamide moiety with other pharmacophores to create agents with dual or multiple mechanisms of action. tandfonline.com This approach aims to enhance efficacy and combat resistance. Furthermore, exploring the therapeutic potential of sulfonamide derivatives in less traditional areas, such as central nervous system disorders, presents an exciting frontier. nih.gov

Table 1: Therapeutic Applications of Sulfonamide-Based Drugs

Therapeutic AreaExamples of Drug Classes
Infectious DiseasesAntibacterials, Antivirals
OncologyCarbonic Anhydrase Inhibitors
DiabetesSulfonylureas
Inflammatory DiseasesCOX-2 Inhibitors
DiureticsThiazide Diuretics

Refinement of Computational Models for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For sulfonamide-based compounds like this compound, in silico methods offer a rational approach to designing novel derivatives with improved pharmacological profiles. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are employed to build predictive models that correlate the structural features of sulfonamides with their biological activities and physicochemical properties. nih.gov

A significant challenge lies in the development of more accurate and predictive computational models. This requires the integration of large, high-quality datasets and the application of advanced machine learning algorithms. llnl.gov Future efforts will likely focus on developing dynamic models that can simulate the complex interactions between sulfonamide ligands and their biological targets, providing deeper insights into their binding modes. researchgate.net The refinement of these models will accelerate the identification of promising lead compounds and reduce the reliance on costly and time-consuming experimental screening.

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of sulfonamides has traditionally relied on well-established methods, often involving the reaction of sulfonyl chlorides with amines. wikipedia.org However, there is a growing emphasis on the development of more efficient, cost-effective, and environmentally friendly synthetic routes. tandfonline.com Recent research has explored novel catalytic systems and the use of greener solvents to minimize the environmental impact of sulfonamide synthesis. researchgate.netrsc.org

One of the key challenges is the development of synthetic methods that allow for a high degree of functional group tolerance, enabling the creation of diverse libraries of sulfonamide derivatives for biological screening. thieme-connect.com Future research will likely focus on the development of one-pot synthesis procedures and the use of flow chemistry to streamline the production of these compounds. tandfonline.com The exploration of mechanochemical methods, which reduce or eliminate the need for solvents, also represents a promising avenue for the sustainable synthesis of sulfonamides.

Table 2: Comparison of Synthetic Methodologies for Sulfonamides

MethodologyAdvantagesDisadvantages
Conventional SynthesisWell-established, reliableOften requires harsh reagents and solvents
Green SynthesisEnvironmentally friendly, reduced wasteMay have lower yields or require specialized catalysts
Catalytic MethodsHigh efficiency, selectivityCatalyst cost and removal can be an issue
Flow ChemistryScalable, precise control of reaction conditionsRequires specialized equipment

Deepening Understanding of Biological Mechanisms of Action

The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govmsdmanuals.comdrugbank.com However, the diverse biological activities of sulfonamides suggest that they interact with a wide range of biological targets. openaccesspub.org A significant challenge is to elucidate the precise molecular mechanisms underlying the various pharmacological effects of novel sulfonamide derivatives.

Future research will need to employ a combination of biochemical, biophysical, and cell-based assays to identify and validate the biological targets of compounds like this compound. Techniques such as proteomics and genomics can help to unravel the complex signaling pathways modulated by these molecules. A deeper understanding of their mechanisms of action is essential for the rational design of more potent and selective therapeutic agents. ijpsjournal.com

Translational Research Initiatives and Pre-clinical Evaluations

The ultimate goal of drug discovery is to translate promising lead compounds from the laboratory to the clinic. This requires a robust pipeline of pre-clinical evaluation, including in vitro and in vivo studies to assess the efficacy, and pharmacokinetic properties of new drug candidates. For a compound like this compound, this would involve a thorough investigation of its biological activity in relevant disease models.

A major hurdle in translational research is the high attrition rate of drug candidates during pre-clinical and clinical development. To address this, there is a need for more predictive pre-clinical models that can better mimic human physiology. Future initiatives will likely focus on the use of advanced cell culture systems, such as organoids and microfluidic devices, to obtain more clinically relevant data. Furthermore, the identification of reliable biomarkers will be crucial for monitoring the therapeutic response to new sulfonamide-based drugs in clinical trials.

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-N-cyclopropylbenzenesulfonamide, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via sulfonylation of cyclopropylamine using 4-bromobenzenesulfonyl chloride. Key steps include:

  • Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or THF under nitrogen, with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Recrystallize the crude product using ethanol/water mixtures or perform column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted sulfonyl chloride or amine .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic protons (δ ~7.5–8.0 ppm for bromo-substituted benzene). The sulfonamide NH appears as a broad singlet (δ ~5–6 ppm) .
  • IR Spectroscopy : Confirm sulfonamide group via S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1150 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 290 (C₉H₁₀BrNO₂S⁺) .

Advanced: How do crystallographic studies inform the structural and electronic properties of this compound?

Methodological Answer:

  • X-Ray Diffraction : Crystal structures of analogous bromobenzenesulfonamides reveal a planar sulfonamide group (S-N-C angle ~110°) and non-coplanar cyclopropyl ring due to steric hindrance .
  • Electron Density Maps : DFT calculations (e.g., B3LYP/6-311+G(d,p)) show the bromine atom’s electron-withdrawing effect stabilizes the sulfonamide moiety, enhancing hydrogen-bonding interactions in crystal lattices .
  • Torsional Analysis : Cyclopropyl substituents induce torsional strain (~10–15° deviation from planarity), affecting packing efficiency and solubility .

Advanced: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

  • Solubility Discrepancies : Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues. For example, solubility in DMSO may vary due to trace moisture .
  • Reactivity Conflicts : Compare reaction kinetics under controlled conditions (e.g., anhydrous vs. humid environments). Bromine’s leaving-group propensity can vary with solvent polarity—monitor via in situ FTIR .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration, noting IC₅₀ values. Bromine enhances binding affinity compared to chloro analogs .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing results with N-methyl or N-tert-butyl derivatives to assess substituent effects .
  • Antimicrobial Studies : Agar dilution assays against Candida albicans to explore fungicidal activity linked to sulfonamide redox chemistry .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) or electron-rich amines (e.g., piperazinyl) to modulate lipophilicity and target engagement .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with CA-II or kinase targets. Parametrize force fields using crystal data .
  • Bioisosteric Replacement : Substitute bromine with trifluoromethyl or cyano groups to balance steric and electronic effects .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS to detect sulfonic acid byproducts (e.g., 4-bromobenzenesulfonic acid) at ppm levels. Optimize gradient elution (0.1% formic acid in water/acetonitrile) .
  • Residual Solvents : GC-MS headspace analysis identifies trapped THF or DCM, with detection limits <10 ppm .
  • Metal Contamination : ICP-MS quantifies trace metals (e.g., Fe, Cu) from reaction vessels, critical for catalytic studies .

Basic: What are the key safety considerations for handling this compound?

Methodological Answer:

  • Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD₅₀ data suggests moderate oral toxicity in rodents) .
  • Storage : Store desiccated at 2–8°C in amber vials to prevent photodegradation. Monitor for sulfonic acid formation via periodic NMR .

Advanced: How does the cyclopropyl group influence the compound’s pharmacokinetic properties compared to aliphatic amines?

Methodological Answer:

  • Metabolic Stability : Cyclopropyl’s ring strain reduces oxidative metabolism by CYP450 enzymes, as shown in liver microsome assays (t₁/₂ > 4 hrs vs. <1 hr for N-methyl analogs) .
  • Membrane Permeability : LogP calculations (ChemDraw) indicate higher lipophilicity (LogP ~2.5) than linear amines (LogP ~1.8), enhancing blood-brain barrier penetration in rodent models .

Advanced: What computational tools are recommended for predicting the environmental fate of this compound?

Methodological Answer:

  • QSPR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Bromine’s persistence requires hydrolysis studies at pH 5–9 .
  • Molecular Dynamics : Simulate aqueous solubility using GROMACS, incorporating explicit solvent models to assess aggregation tendencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.